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Compound of Interest

Compound Name: 2,3-Dimethylaniline

Cat. No.: B142581

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectral data for 2,3-
dimethylaniline, a key organic building block in the synthesis of dyes and polymeric materials.
Understanding its spectral characteristics using Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, purity
assessment, and structural elucidation in various research and development applications.

Molecular Structure and Properties

2,3-Dimethylaniline, also known as 2,3-xylidine, is an aromatic amine. Its physical state at
room temperature is a liquid that can appear colorless to red or green.

General Properties:

Property Value

Molecular Formula CsH11N

Molecular Weight 121.18 g/mol [1][2]
Boiling Point 221-222 °C[3]

Melting Point 2.5 °C[3]

Density 0.993 g/mL at 25 °CJ[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

'H NMR Spectral Data

The *H NMR spectrum of 2,3-dimethylaniline provides information about the different types of
protons and their neighboring environments. The spectra are typically recorded in a deuterated
solvent such as chloroform-d (CDCIs) or carbon tetrachloride (CCla).[4][5]

Table 1: *H NMR Chemical Shift Data for 2,3-Dimethylaniline

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

Aromatic protons (H-
6.87 - 6.82 m 2H

5, H-6)
6.78 - 6.73 m 2H Aromatic proton (H-4)
3.76 S 3H -NHz protons

Methyl protons (-CHs
2.86 s 6H P (

at C-2 and C-3)

Note: The chemical shifts of the -NH2 protons can vary depending on the solvent and
concentration.

3C NMR Spectral Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: 13C NMR Chemical Shift Data for 2,3-Dimethylaniline
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Chemical Shift (8) ppm Assignment

145.70 C-1 (Carbon attached to -NHz)
151.98 C-2

114.92 C-3

114.59 C-4

55.72 C-5

41.83 C-6

21.87 Methyl Carbon (-CHs at C-2)
40.73 Methyl Carbon (-CHs at C-3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2,3-dimethylaniline will show characteristic absorption bands for the N-H bonds of
the primary amine and the C-H and C=C bonds of the aromatic ring and methyl groups.

Table 3: Key IR Absorption Bands for 2,3-Dimethylaniline
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Wavenumber (cm~?) Intensity Assignment
N-H stretching (asymmetric
3450 - 3300 Medium and symmetric) of the primary
amine
3100 - 3000 Medium Aromatic C-H stretching
] Aliphatic C-H stretching
2980 - 2850 Medium
(methyl groups)
1620 - 1580 Strong C=C aromatic ring stretching
1520 - 1450 Strong C=C aromatic ring stretching
C-H out-of-plane bending for a
850 - 750 Strong 1,2,3-trisubstituted benzene

ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For a volatile compound like 2,3-dimethylaniline, Electron lonization (El) is a

common ionization technique.[6]

Table 4: Key Mass Spectrometry Data for 2,3-Dimethylaniline

miz Relative Intensity (%) Assighment
121 100 Molecular ion [M]*
106 ~80 [M - CHs]*

77 ~30 [CeHs]*

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Specific instrument

parameters may vary.
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NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 2,3-dimethylaniline in about 0.5-0.7 mL of a deuterated
solvent (e.g., CDCIs).

o Transfer the solution to a standard 5 mm NMR tube.
 If necessary, add a small amount of a reference standard like tetramethylsilane (TMS).
Data Acquisition:

e 1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include
a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans
to obtain a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number
of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to
H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Sample):

o Place a drop of liquid 2,3-dimethylaniline onto a salt plate (e.g., NaCl or KBr).[7][8]

e Place a second salt plate on top to create a thin film of the liquid between the plates.[7][8]
* Mount the plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

¢ Record a background spectrum of the empty IR beam path.

e Place the sample in the beam path and record the sample spectrum.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Sample Introduction and lonization:

e For a volatile liquid like 2,3-dimethylaniline, direct injection or introduction via Gas
Chromatography (GC-MS) can be used.

» Electron lonization (EIl): The sample molecules in the gas phase are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

Data Acquisition:

e The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

o A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a key analytical workflow.

Caption: Molecular structure of 2,3-dimethylaniline.
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Caption: General experimental workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectral Interpretation of 2,3-
Dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142581#2-3-dimethylaniline-spectral-data-
interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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